

YM-58483 stability and storage best practices

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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

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YM-58483 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca^{2+} entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for YM-58483 powder?

A1: For long-term stability, YM-58483 powder should be stored at -20°C .^[1] Under these conditions, the compound is stable for at least two to four years.^{[1][2]}

Q2: How should I store YM-58483 once it is dissolved in a solvent?

A2: Stock solutions of YM-58483 in solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.^{[3][4][5]} Some suppliers suggest that DMSO solutions can be stored at -20°C for up to 3 months.^[6]

Q3: In which solvents is YM-58483 soluble?

A3: YM-58483 is soluble in DMSO and ethanol.^{[7][8]} It is practically insoluble in water.^{[3][9]} For in vivo studies, a homogeneous suspension can be prepared using vehicles like CMC-Na.^{[3][9]}

Q4: What is the primary mechanism of action of YM-58483?

A4: YM-58483 is a selective blocker of store-operated Ca^{2+} entry (SOCE). It inhibits the function of Calcium Release-Activated Calcium (CRAC) channels, which are composed of STIM1 and ORAI1 proteins.^[10] This blockade prevents the sustained influx of calcium into the cell following the depletion of intracellular calcium stores, thereby modulating downstream signaling pathways.^[11]

Q5: Are there any known degradation products of YM-58483?

A5: Information regarding the specific degradation products of YM-58483 is not readily available in public literature. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound Precipitation in Aqueous Buffer	YM-58483 has low aqueous solubility.	Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental buffer is kept to a minimum (typically <0.5%) to maintain solubility. Prepare the final dilution from a high-concentration stock solution just before use.
Inconsistent or No Inhibitory Effect	1. Improper storage leading to degradation. 2. Incorrect concentration used. 3. Insufficient pre-incubation time.	1. Verify that the compound has been stored correctly as per the guidelines. Use a fresh aliquot if possible. 2. Confirm the final concentration in your assay. The IC ₅₀ for CRAC channel inhibition is approximately 100 nM. [1] [10] [11] 3. Pre-incubate the cells with YM-58483 for a sufficient period (e.g., 30 minutes) before stimulating store-operated calcium entry. [3]
Cell Toxicity Observed	The concentration of YM-58483 or the solvent (e.g., DMSO) is too high.	Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. Ensure the final solvent concentration is well-tolerated by your cells.
Variability in Fluorescence Readings (Calcium Assays)	1. Uneven loading of calcium indicator dye (e.g., Fura-2 AM). 2. Phototoxicity or photobleaching.	1. Ensure homogenous cell suspension during dye loading and optimize loading time and concentration. The use of a non-ionic detergent like Pluronic F-127 can aid in dye

dispersion.[7]2. Minimize exposure of fluorescently labeled cells to excitation light. Use the lowest possible light intensity and exposure time.

Data Summary Tables

Table 1: Storage and Stability of YM-58483

Form	Storage Temperature	Reported Stability	Citations
Powder	-20°C	≥ 4 years	[1]
Powder	-20°C	≥ 2 years	[2][6]
Powder	-20°C	3 years	[3][9]
In Solvent	-80°C	1 year	[3]
In Solvent	-20°C	1 month	[3]

Table 2: Solubility of YM-58483

Solvent	Maximum Concentration	Citations
DMSO	100 mM	[7][8]
DMSO	84 mg/mL (~199 mM)	[3][9]
DMSO	125 mg/mL (~297 mM)	[4]
Ethanol	100 mM	[7][8]
Ethanol	42 mg/mL (~100 mM)	[3][9]
Water	Insoluble	[3][9]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol provides a general guideline for measuring store-operated calcium entry in cultured cells. Optimization for specific cell types and equipment is recommended.

Materials:

- YM-58483
- Fura-2 AM
- Pluronic F-127 (optional)
- Anhydrous DMSO
- HEPES-buffered saline solution (HBSS) or similar physiological buffer
- Thapsigargin or another SERCA pump inhibitor to induce store depletion
- Calcium-free HBSS
- HBSS containing CaCl_2
- Probenecid (optional, to prevent dye leakage)
- Adherent or suspension cells
- Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

- Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
- Fura-2 AM Loading:

- Prepare a Fura-2 AM stock solution (e.g., 1-5 mM) in anhydrous DMSO.
- Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 μ M. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[7]
- Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM loading buffer.
- Incubate for 30-60 minutes at 37°C in the dark.[8]
- De-esterification:
 - Remove the loading buffer and wash the cells twice with HBSS.
 - Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.[7]
- YM-58483 Incubation:
 - Replace the buffer with calcium-free HBSS containing the desired concentrations of YM-58483 or vehicle control (e.g., DMSO).
 - Incubate for 30 minutes at room temperature.
- Measurement of Store-Operated Calcium Entry:
 - Place the plate in the fluorescence reader/microscope.
 - Begin recording the ratio of fluorescence intensities (F340/F380).
 - Add a store-depleting agent (e.g., 1 μ M Thapsigargin) to the calcium-free buffer to release calcium from the endoplasmic reticulum.
 - After the intracellular calcium levels return to baseline, add CaCl_2 (to a final concentration of e.g., 2 mM) to the buffer to initiate store-operated calcium entry.
 - Continue recording the fluorescence ratio to measure the influx of extracellular calcium.

- **Data Analysis:** The change in the F340/F380 ratio is proportional to the intracellular calcium concentration. The inhibitory effect of YM-58483 is determined by comparing the rise in the fluorescence ratio in YM-58483-treated cells to that in vehicle-treated cells after the addition of extracellular calcium.

Protocol 2: NFAT Reporter Assay for T-Cell Activation

This protocol describes a general method to assess the effect of YM-58483 on T-cell activation using an NFAT-luciferase reporter cell line (e.g., Jurkat-NFAT-Luc).

Materials:

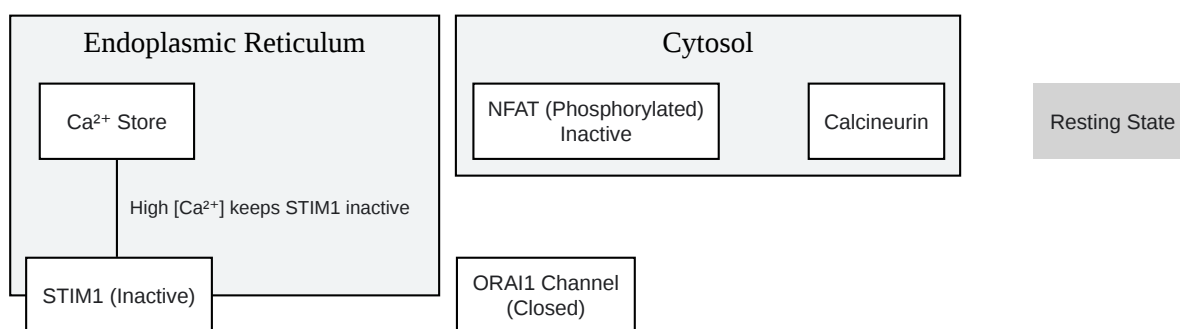
- Jurkat-NFAT-Luciferase reporter cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell activators (e.g., anti-CD3 antibody, Phorbol 12-myristate 13-acetate (PMA), and Ionomycin)
- YM-58483
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
- Luminometer

Procedure:

- **Cell Plating:** Seed the Jurkat-NFAT-Luc cells in a 96-well plate at a density of approximately 1×10^5 cells per well.
- **Compound Treatment:**
 - Prepare serial dilutions of YM-58483 in culture medium. Also, prepare a vehicle control (DMSO).

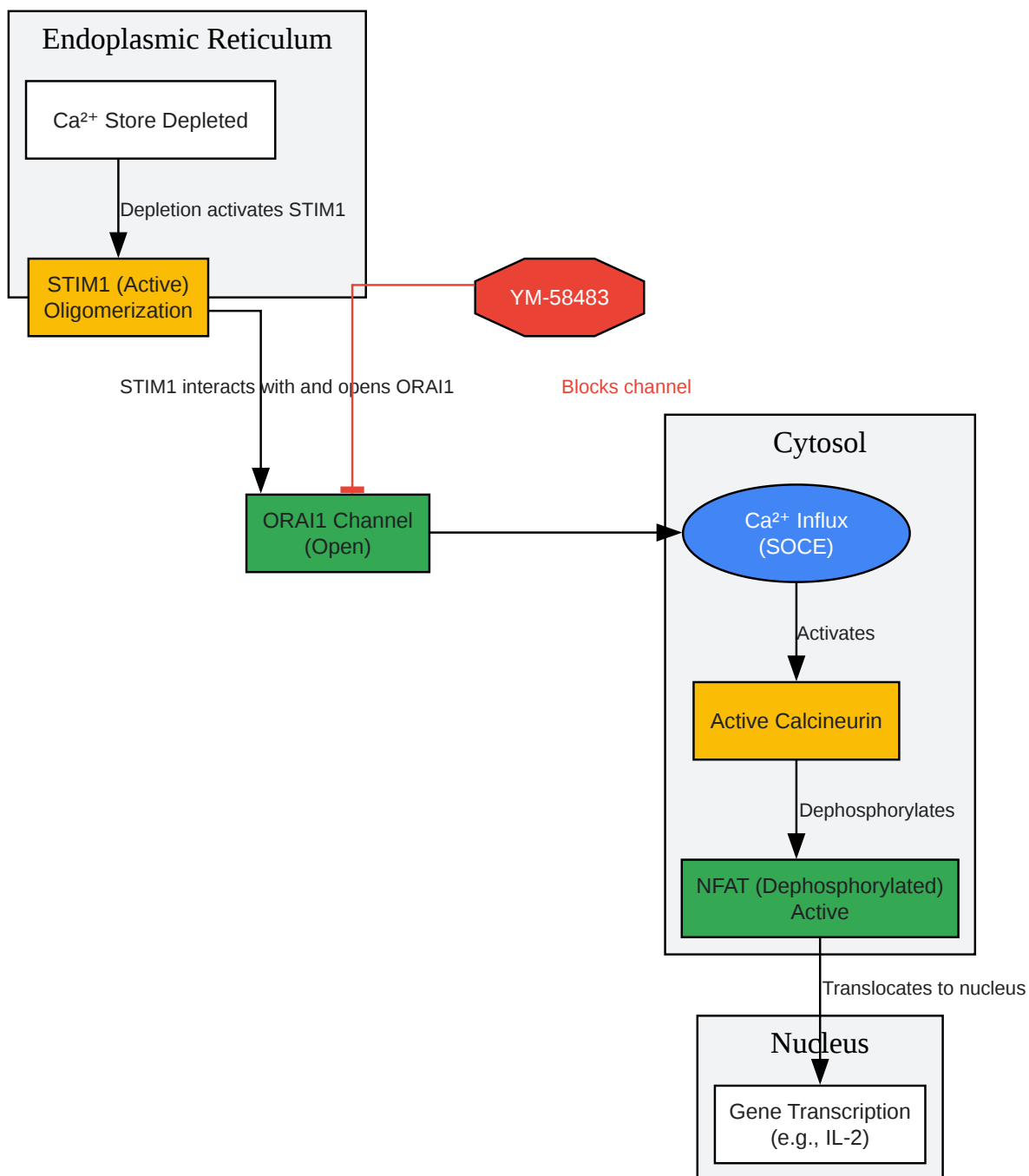
- Add the YM-58483 dilutions or vehicle control to the respective wells.
- Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
- T-Cell Stimulation:
 - Add the T-cell activators (e.g., anti-CD3 antibody or a combination of PMA and Ionomycin) to the wells to stimulate the T-cell signaling pathway leading to NFAT activation.
 - Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.[\[12\]](#)[\[13\]](#)
- Luciferase Assay:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis: The luminescence signal is proportional to the NFAT transcriptional activity. The inhibitory effect of YM-58483 is calculated by comparing the luminescence in the compound-treated wells to the vehicle-treated (stimulated) wells.

Visualizations



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Caption: Diagram of a resting cell's calcium signaling components.



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Caption: YM-58483 mechanism of action on the CRAC signaling pathway.



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Caption: General experimental workflow for using YM-58483.

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References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hellobio.com [hellobio.com]
- 9. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 11. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca²⁺ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a novel NFAT-GFP reporter platform useful for the functional avidity maturation of HLA class II-restricted TCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.de [promega.de]
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